BenchChemオンラインストアへようこそ!

Dermaseptin-2

Hemocompatibility Therapeutic Index Membrane Selectivity

Dermaseptin-2 (DS II, Dermaseptin-S2; UniProt P80278) is a 34‑residue, cationic, α‑helical antimicrobial peptide (AMP) isolated from the skin secretion of the Sauvage's leaf frog, Phyllomedusa sauvagii. Belonging to the dermaseptin superfamily, Dermaseptin-2 adopts an amphipathic helical structure that disrupts microbial membranes, exhibiting broad‑spectrum bactericidal, fungicidal, and antiprotozoal activities at low micromolar concentrations.

Molecular Formula
Molecular Weight
Cat. No. B1577036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDermaseptin-2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dermaseptin-2 Procurement Guide: A 34-Residue Cationic Antimicrobial Peptide from Phyllomedusa sauvagii


Dermaseptin-2 (DS II, Dermaseptin-S2; UniProt P80278) is a 34‑residue, cationic, α‑helical antimicrobial peptide (AMP) isolated from the skin secretion of the Sauvage's leaf frog, Phyllomedusa sauvagii [1]. Belonging to the dermaseptin superfamily, Dermaseptin-2 adopts an amphipathic helical structure that disrupts microbial membranes, exhibiting broad‑spectrum bactericidal, fungicidal, and antiprotozoal activities at low micromolar concentrations [2]. The peptide's sequence (ALWFTMLKKLGTMALHAGKAALGAAANTISQGTQ) contains four basic residues (+4 net charge) and a high hydrophobic moment, positioning it as a versatile natural scaffold for structure‑activity relationship (SAR) studies and therapeutic lead development [3].

Why Dermaseptin‑2 Cannot Be Replaced by Other Dermaseptin‑Family Peptides


Within the dermaseptin S family (s1–s5), individual peptides exhibit markedly divergent antimicrobial spectra, hemolytic profiles, and synergy behaviours despite sharing 40‑94% sequence similarity [1]. Dermaseptin S4, for instance, is strongly hemolytic at micromolar concentrations, whereas Dermaseptin‑2 (s2) and s5 are devoid of hemolytic activity, making s2 the safer candidate for eukaryotic co‑culture or in vivo applications [2]. Furthermore, Dermaseptin‑2 lacks the antiviral activity that S4 derivatives display against Zika virus, instead increasing viral infectivity—a critical liability that precludes its use in antiviral screening panels [3]. These functional divergences mean that interchanging Dermaseptin‑2 with another dermaseptin family member without experimental validation risks confounding biological readouts and compromising therapeutic developability.

Dermaseptin-2 Quantitative Differentiation Evidence Against Closest Analogs


Dermaseptin‑2 vs. Dermaseptin S4: Absence of Hemolytic Activity

Dermaseptin‑2 is classified as a non‑hemolytic AMP. In side‑by‑side erythrocyte lysis assays reported by Mor et al. (1994), dermaseptins s1, s2, and s5 showed no detectable hemolysis, whereas dermaseptin s4 caused significant lysis of human erythrocytes at low micromolar concentrations [1]. This differential hemocompatibility directly impacts the safety window for systemic or topical therapeutic development.

Hemocompatibility Therapeutic Index Membrane Selectivity

Dermaseptin‑2 vs. Dermaseptin S4 Derivatives: Opposite Effects on Zika Virus Infectivity

In a 2024 study evaluating dermaseptin antiviral activity against Zika virus (ZIKV PF13), native Dermaseptin B2 (closely related to Dermaseptin‑2) and its derivative K3K4B2 were unique in that they increased viral infectivity rather than inhibiting it. Concurrently, all tested S4‑family analogs displayed genuine antiviral activity at concentrations of 3‑12.5 μg/mL [1]. Additionally, Dermaseptin B2 and its derivative showed no cytotoxicity against HeLa and HMC3 cells, whereas S4 analogs exhibited concentration‑dependent cytotoxicity [1].

Antiviral Selectivity Zika Virus Viral Infectivity Enhancement

Dermaseptin‑2 vs. Dermaseptin S3 and S5: Distinct Antibacterial Potency Profile Against Model Pathogens

The dermaseptin S‑family members exhibit markedly different antibacterial potencies against the same strains. Antimicrobial susceptibility data for Dermaseptin‑2 (Dermaseptin‑PS2) indicate MIC values of 8 μM against S. aureus and E. coli, 16 μM against MRSA and C. albicans [1]. In contrast, Dermaseptin S3 demonstrates MIC values ranging from 1‑4 μM against E. coli depending on growth conditions, while S4 derivatives can achieve MICs of 1‑16 μg/mL (~0.3‑5 μM) against S. aureus and P. aeruginosa [2][3].

Antibacterial Specificity MIC Comparison Gram‑Positive vs. Gram‑Negative

Dermaseptin‑2 Synergy with Other Dermaseptins: Up to 100‑Fold Activity Enhancement in Combination

Dermaseptin‑2 participates in synergistic interactions with other dermaseptin family members. The original characterization by Mor et al. demonstrated that combinations of dermaseptins s1‑s5 can yield up to a 100‑fold increase in antimicrobial potency compared to individual peptides [1]. This synergy is sequence‑dependent and reflects the evolutionary strategy of frogs to deploy multiple dermaseptin variants simultaneously for broad‑spectrum protection [2].

Synergy Screening Combination Therapy Antimicrobial Potentiation

Dermaseptin‑2 vs. Dermaseptin B2: Species‑Specific Sequence and Antimicrobial Spectrum Divergence

Dermaseptin‑2 (from P. sauvagii) and Dermaseptin B2 (from P. bicolor) are frequently conflated in commercial listings but are distinct peptides. Despite an 81% amino acid identity, Dermaseptin B2 is 33 residues long and contains a Trp residue at position 3 critical for its helix‑hinge‑helix mechanism, whereas Dermaseptin‑2 is 34 residues with different terminal sequences [1]. Dermaseptin B2's mechanism of action is characterised by a flexible helix‑hinge‑helix structure that inserts into both membrane leaflets, while Dermaseptin‑2's N‑terminal domain (residues 1‑18) is solely responsible for its activity [2].

Sequence Identity Species Specificity Fungal Selectivity

Dermaseptin‑2 Antifungal Selectivity: Potent Activity Against Filamentous Fungi vs. Yeasts

Dermaseptin‑2 is distinguished by its potent activity against filamentous fungi, including Aspergillus fumigatus, at low micromolar concentrations [1]. In contrast, many other dermaseptins (e.g., dermaseptin S4) exhibit preferential activity against Gram‑negative bacteria and protozoa, while Dermaseptin‑2 maintains a balanced antibacterial‑antifungal profile with particular potency against moulds that are clinically relevant in immunocompromised patients [2]. Commercial datasheets report IC₅₀ values of 2‑5 μM against Candida albicans and Aspergillus fumigatus for Dermaseptin‑S2 .

Antifungal Potency Filamentous Fungi Aspergillus fumigatus

Dermaseptin-2 High-Value Application Scenarios for Procurement Decision-Making


Non‑Hemolytic Antimicrobial Scaffold for In Vivo Efficacy Models

Dermaseptin‑2 is the preferred dermaseptin variant for murine peritonitis, wound infection, or systemic administration models where erythrocyte lysis must be avoided. Unlike Dermaseptin S4, which lyses human red blood cells at micromolar concentrations, Dermaseptin‑2 is devoid of hemolytic activity, enabling higher dosing without haemotoxicity [3]. This attribute directly addresses the developability bottleneck that excludes hemolytic AMPs from lead optimisation pipelines.

Zika Virus Infectivity Control Reagent for Mechanistic Studies

Dermaseptin‑2 (and its closely related B2 form) uniquely enhances Zika virus infectivity in cell culture, a property not shared by S4‑family peptides [3]. This makes Dermaseptin‑2 a valuable positive control for viral entry enhancement assays and for dissecting the membrane‑dependent mechanisms that govern flavivirus infectivity. Laboratories studying virus‑host membrane fusion can employ Dermaseptin‑2 as a tool compound to probe lipid‑dependent infectivity modulation.

Antifungal Lead Discovery Targeting Aspergillus and Other Filamentous Fungi

Dermaseptin‑2 exhibits validated activity against Aspergillus fumigatus and other filamentous fungi, with IC₅₀ values in the low micromolar range (2‑5 μM) [3]. Given the clinical importance of azole‑resistant Aspergillus species, Dermaseptin‑2 provides a membrane‑lytic mechanism orthogonal to ergosterol biosynthesis inhibition. This makes it a compelling starting point for antifungal SAR campaigns seeking to overcome ergosterol‑pathway resistance [4].

Synergy Screening for Combination Antimicrobial Regimens

Dermaseptin‑2 synergises with other dermaseptin family members to produce up to 100‑fold enhancement of antimicrobial activity [3]. Procurement of Dermaseptin‑2 for checkerboard or time‑kill synergy assays can identify potent combinations with conventional antibiotics or other AMPs, potentially reducing MIC values below clinical resistance breakpoints and enabling lower, safer dosing regimens [4].

Quote Request

Request a Quote for Dermaseptin-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.